Oxybutynin N-oxide

説明

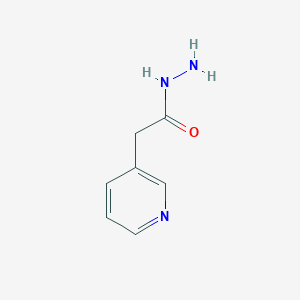

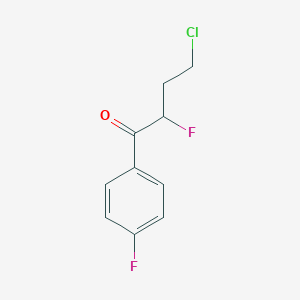

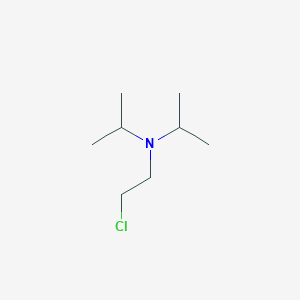

Oxybutynin N-oxide is an impurity of Oxybutynin, a prescription drug used to reduce muscle spasms of the bladder and urinary tract . It has a molecular formula of C22H31NO4 and a molecular weight of 373.5 .

Synthesis Analysis

The synthesis of Oxybutynin involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin . The metabolism of Oxybutynin involves N-oxidation of the propargylamine moiety and rearrangement to enaminoketone .Molecular Structure Analysis

The molecular structure of Oxybutynin N-oxide consists of 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds . It has a polar surface area of 64 Ų .Chemical Reactions Analysis

Oxybutynin N-oxide is a product of the reaction between tertiary amines and hydrogen peroxide . Secondary amines are the most likely amines to react and form nitrosamines .Physical And Chemical Properties Analysis

Oxybutynin N-oxide has a molecular formula of C22H31NO4 and a molecular weight of 373.5 . It has a polar surface area of 64 Ų . The ACD/LogP value is 2.55, and the ACD/LogD values are 2.41 at pH 5.5 and 2.45 at pH 7.4 .科学的研究の応用

Enhanced Transdermal Permeation : Oxybutynin, particularly in its nanosuspension gel form, significantly enhances transdermal permeation. This improves bioavailability and reduces adverse effects in treating overactive bladder syndrome (Sheng et al., 2022).

Treatment of Bladder Dysfunction : Oxybutynin chloride has been found highly effective in managing reflex neurovesical dysfunction, enuresis, and bladder spasm (Thompson & Lauvetz, 1976).

Metabolism and Pharmacokinetics : Oxybutynin N-oxide is identified as a major primary oxidation product in rat liver microsomes. Its formation can be analyzed using gas chromatography and mass spectrometry (Lindeke et al., 1981).

Muscarinic Receptor Profiling : Oxybutynin and its metabolite desethyloxybutynin have shown potent displacement of muscarinic receptor binding at m1, m3, and m4 receptors, which suggests potential cholinergic side effects (Reitz et al., 2007).

Bladder Function Protection : Oxybutynin has been shown to have a protective effect on bladder function and structure, preventing hypertrophic and ischemic bladder changes (Scheepe et al., 2007).

Overactive Bladder Treatment : Oral oxybutynin is effective in controlling overactive bladder and increasing bladder capacity with few side effects (Andersson & Chapple, 2001).

Hyperhidrosis Treatment : Oxybutynin is effective in treating both focal and generalized hyperhidrosis, with good response among different patient groups (Campanati et al., 2015).

Transdermal Patch Stability : Oxybutynin N-oxide has been proposed as an indicator of stability for oxidative degradation of oxybutynin in transdermal formulations, highlighting its role in the stability of such medications (Canavesi et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-3-23(26,4-2)17-11-12-18-27-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBINNMJXZZEDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001669 | |

| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxybutynin N-oxide | |

CAS RN |

80976-68-7 | |

| Record name | Oxybutynin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)

![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)